N,N-Dimethyl-4-(10H-phenoxarsinin-10-YL)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-4-(10H-phenoxarsinin-10-YL)aniline is a chemical compound with the molecular formula C20H18AsNO. It is characterized by the presence of an arsenic atom within its structure, making it a unique organoarsenic compound. The compound is known for its complex molecular structure, which includes aromatic rings and a tertiary amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-(10H-phenoxarsinin-10-YL)aniline typically involves the reaction of 4-(10H-phenoxarsinin-10-yl)aniline with dimethylamine. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The process may involve the use of solvents such as dichloromethane or toluene and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-(10H-phenoxarsinin-10-YL)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical properties.
Scientific Research Applications
N,N-Dimethyl-4-(10H-phenoxarsinin-10-YL)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organoarsenic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-(10H-phenoxarsinin-10-YL)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The presence of the arsenic atom plays a crucial role in its activity, influencing its binding affinity and reactivity.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-(10H-phenothiazin-10-yl)aniline
- N,N-Dimethyl-4-(10H-phenoxazin-10-yl)aniline
Uniqueness
N,N-Dimethyl-4-(10H-phenoxarsinin-10-YL)aniline is unique due to the presence of the arsenic atom, which imparts distinct chemical and biological properties. This sets it apart from other similar compounds that do not contain arsenic, making it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
51440-00-7 |
---|---|
Molecular Formula |
C20H18AsNO |
Molecular Weight |
363.3 g/mol |
IUPAC Name |
N,N-dimethyl-4-phenoxarsinin-10-ylaniline |
InChI |
InChI=1S/C20H18AsNO/c1-22(2)16-13-11-15(12-14-16)21-17-7-3-5-9-19(17)23-20-10-6-4-8-18(20)21/h3-14H,1-2H3 |
InChI Key |
QPWFCFNEMBYJBY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)[As]2C3=CC=CC=C3OC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.